5-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves hetero-cyclization reactions, as seen in compounds where 4-chlorophenyl isothiocyanate reacts with formic hydrazide to form a 1,2,4-triazole-5-thione derivative. Such processes are characterized by the formation of the triazole ring, an essential structural component in these compounds, demonstrating the synthetic versatility and reactivity of triazole derivatives (Chien Ing Yeo, A. Azizan, E. Tiekink, 2019).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the molecular and crystal structures of triazole derivatives. For instance, the molecular structure of a closely related compound, 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione, has been elucidated, showcasing the typical planarity of the triazole ring and its interactions within the crystal structure, including hydrogen bonding and intramolecular contacts (R. Askerov et al., 2019).
Chemical Reactions and Properties
The reactivity of triazole derivatives is highlighted by their involvement in various chemical reactions, including hetero-cyclization and formation of complexes with metals, as well as their ability to act as ligands. The structural integrity and reactivity of the triazole ring enable the formation of complex compounds with distinct chemical properties (M. Wujec, R. Typek, 2023).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystallinity, are determined through various analytical techniques. These properties are influenced by the molecular structure and substituents on the triazole ring, affecting their application potential in different fields (T. Wei et al., 2007).
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-22-11-5-7-15(24-3)13(9-11)21-16(19-20-17(21)25)12-8-10(18)4-6-14(12)23-2/h4-9H,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUXHSUQFYGNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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